molecular formula C8H11ClN2O3 B2823910 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride CAS No. 1803598-48-2

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride

Cat. No.: B2823910
CAS No.: 1803598-48-2
M. Wt: 218.64
InChI Key: NQOPEJBURKDSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride (CAS: 1803598-48-2) is a pyrimidine derivative organic compound with a molecular formula of C8H11ClN2O3 and a molecular weight of 218.64 g/mol . This chemical serves as a versatile building block in pharmaceutical research and development, particularly in the design and synthesis of novel drug candidates . Its structure features a pyrimidine core, which is a common privileged scaffold in medicinal chemistry known to exhibit a wide spectrum of biological activities . Researchers value this compound for its potential application in creating enzyme inhibitors, given that similar dihydropyrimidine-based structures have been explored as inhibitors for bifunctional enzymes like N5,N10-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) in antiparasitic agent discovery . The presence of the carboxylic acid functional group allows for further chemical modifications, making it a valuable intermediate for constructing more complex molecules for various therapeutic areas, including antibacterial and anticancer agents . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methyl-6-oxopyrimidin-1-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c1-6-4-7(11)10(5-9-6)3-2-8(12)13;/h4-5H,2-3H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOPEJBURKDSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803598-48-2
Record name 3-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride typically involves the condensation of 4-methyl-6-oxo-1,6-dihydropyrimidine with a suitable propanoic acid derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related molecules, including dihydropyrimidinone derivatives and propanoic acid-containing pharmaceuticals. Below is a detailed analysis:

Structural Analogues

2.1.1 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 11, )

  • Key Differences: The core structure replaces dihydropyrimidinone with a thieno[3,4-d]pyrimidinone ring, introducing sulfur and fused thiophene moieties. A coumarin-derived substituent (6-hydroxy-2-oxo-2H-chromen-4-yl) and thiazolidinone group enhance π-π stacking and hydrogen-bonding capabilities. Bioactivity: Microwave-assisted synthesis () suggests this compound may target enzymes like kinases or proteases due to its extended conjugated system.

Ronacaleret Hydrochloride ()

  • Key Differences: Features a difluoro-phenylpropanoic acid backbone with a bulky indenyl-alkylamine substituent. Molecular weight (484.00 g/mol) is significantly higher than the target compound (estimated ~246.6 g/mol). Bioactivity: Clinically developed for osteoporosis, it acts as a calcium-sensing receptor antagonist .
Functional and Pharmacokinetic Comparison
Parameter Target Compound Compound 11 () Ronacaleret HCl ()
Core Structure Dihydropyrimidinone Thieno-pyrimidinone Difluoro-phenylpropanoic acid
Key Substituents 4-Methyl, propanoic acid Coumarin, thiazolidinone Indenyl-alkylamine, difluoro groups
Solubility Moderate (hydrochloride salt enhances H2O) Likely low (lipophilic thiophene) Moderate (polar carboxylic acid group)
Therapeutic Indication Undefined (preclinical) Enzyme inhibition (hypothesized) Osteoporosis (Phase III clinical trials)

Biological Activity

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride (CAS Number: 1249567-59-6) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride is C8H10N2O3HClC_8H_{10}N_2O_3\cdot HCl, with a molecular weight of 210.64 g/mol. The compound features a dihydropyrimidine core, which is known for its role in various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

  • Antimicrobial Activity : The compound has been evaluated for its antibacterial properties. Studies have shown promising results against various bacterial strains, indicating potential as an antimicrobial agent .
  • Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity. Its structural similarity to other known anticancer agents prompts further investigation into its efficacy against different cancer cell lines .
  • Neuroprotective Effects : Some studies have indicated that derivatives of dihydropyrimidines can exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases .

The mechanisms through which 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride exerts its biological effects are still under investigation. However, several hypotheses include:

  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to influence ROS levels in cells, which can lead to apoptosis in cancer cells while protecting normal cells from oxidative stress .
  • Metal Chelation : The structure may allow for metal ion chelation, which is a mechanism employed by various therapeutic agents to mitigate oxidative stress and modulate cellular signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli in vitro
AnticancerInduces apoptosis in specific cancer cell lines; further studies needed
NeuroprotectionPotential protective effects against neurotoxicity; requires more extensive research

Detailed Research Insights

A study focusing on the synthesis and biological evaluation of related compounds highlighted the importance of the dihydropyrimidine scaffold in drug design. The research demonstrated that modifications to this scaffold could enhance biological activity against specific targets, including bacterial infections and cancer cells .

Another investigation into the compound's neuroprotective properties revealed that it could potentially inhibit neuronal death induced by oxidative stress agents, suggesting its utility in treating neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of pyrimidine derivatives with propanoic acid precursors under controlled conditions. Key parameters include:

  • Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

  • Catalysts : Acidic or basic catalysts (e.g., HCl or triethylamine) are used to drive specific reaction pathways .

  • Monitoring : HPLC and TLC are employed to track reaction progress and purity .

    Table 1 : Example Reaction Optimization Parameters

    StepSolventTemp (°C)CatalystYield (%)
    1DMF70HCl65
    2THF25TEA82

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm functional groups (e.g., pyrimidinone protons at δ 6.5–7.0 ppm) and stereochemistry .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% required for research-grade material) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ = 257.08) .

Q. How does the compound’s pyrimidinone ring influence its reactivity in aqueous vs. organic media?

  • Methodological Answer : The 4-methyl-6-oxo-dihydropyrimidinyl group is pH-sensitive:

  • Aqueous Media : Hydrolysis of the lactam ring occurs under strongly acidic/basic conditions, monitored via pH-controlled stability assays .
  • Organic Media : The ring remains stable, enabling reactions like amidation or esterification at the propanoic acid moiety .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths, angles, and torsional conformations. For example:

  • Crystal System : Triclinic (P1) with unit cell parameters (e.g., a = 7.147 Å, α = 118.5°) .
  • Data Collection : Use a Bruker CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and φ/ω scans .
  • Validation : R-factor < 0.05 and electron density maps confirm absence of disorder .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., t1/2_{1/2} > 60 min in rat liver microsomes) to explain in vivo inactivation .
  • Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>90% binding reduces free drug concentration) .
  • Pharmacokinetic Modeling : Compartmental models correlate in vitro IC50_{50} with effective plasma concentrations .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to pyrimidine-binding enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonds between the propanoic acid group and Arg residues .
  • MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-target complexes (RMSD < 2.0 Å indicates stable binding) .
  • QSAR Analysis : Correlate substituent electronic properties (Hammett σ) with inhibitory activity .

Data Contradiction Analysis

  • Example : Conflicting solubility reports in DMSO (10 mg/mL vs. 5 mg/mL).
    • Resolution :

Verify purity via HPLC (≥98% vs. 90% impure batches).

Test under controlled humidity (hygroscopicity affects solubility) .

Use dynamic light scattering (DLS) to detect aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.